4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a cyanoethenyl group and a brominated diethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethenyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
4-Bromo-2,5-dimethoxyphenethylamine: Contains a phenethylamine moiety instead of a benzoic acid moiety.
Uniqueness
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyanoethenyl group and a brominated diethoxyphenyl ring distinguishes it from other similar compounds, providing unique opportunities for research and application .
Properties
IUPAC Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-25-18-11-19(26-4-2)17(21)10-15(18)9-16(12-22)13-5-7-14(8-6-13)20(23)24/h5-11H,3-4H2,1-2H3,(H,23,24)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWQOUIMQQKNI-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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